Cas no 1213355-92-0 (methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate)

Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate is a chiral benzoate derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (1R) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and drug development. The presence of the methyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the synthesis of biologically active molecules, where its structural motifs can serve as key building blocks. Its stability under standard conditions and compatibility with common reaction conditions further underscore its utility in research and industrial processes.
methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate structure
1213355-92-0 structure
Product Name:methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate
CAS No:1213355-92-0
MF:C10H13NO3
MW:195.215122938156
CID:6328973
PubChem ID:66513984
Update Time:2025-06-14

methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate
    • EN300-1847797
    • METHYL 2-[(1R)-1-AMINO-2-HYDROXYETHYL]BENZOATE
    • 1213355-92-0
    • AKOS015928429
    • Inchi: 1S/C10H13NO3/c1-14-10(13)8-5-3-2-4-7(8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
    • InChI Key: AJRCGSVUXJKCFN-VIFPVBQESA-N
    • SMILES: OC[C@@H](C1C=CC=CC=1C(=O)OC)N

Computed Properties

  • Exact Mass: 195.08954328g/mol
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 72.6Ų

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methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate Related Literature

Additional information on methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate

Comprehensive Overview of Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate (CAS No. 1213355-92-0)

Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate (CAS No. 1213355-92-0) is a chiral organic compound with significant applications in pharmaceutical synthesis and fine chemical industries. This compound, characterized by its amino and hydroxyethyl functional groups, is a versatile intermediate in the production of optically active drugs and bioactive molecules. Its unique stereochemistry (1R configuration) makes it particularly valuable for enantioselective synthesis, a growing area of interest in modern medicinal chemistry.

The compound's structure combines a benzoate ester backbone with a chiral 1-amino-2-hydroxyethyl side chain, offering dual reactivity for further derivatization. Researchers and manufacturers often seek high-purity Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate for asymmetric synthesis projects, especially in developing novel β-blockers or neuromodulators. Recent trends in green chemistry have also spurred interest in sustainable production methods for such chiral building blocks, aligning with the pharmaceutical industry's push toward environmentally friendly synthesis.

Analytical techniques for Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate typically include HPLC chiral separation, NMR spectroscopy, and mass spectrometry to verify enantiomeric purity – a critical parameter for pharmaceutical applications. The compound's solubility profile (moderate in polar organic solvents but poor in water) influences its handling and reaction conditions, a frequent topic in process chemistry forums. Stability studies indicate optimal storage under inert atmosphere at low temperatures to preserve its stereochemical integrity.

In drug discovery, this chiral synthon has shown promise in constructing privileged structures for GPCR-targeted therapies. The hydroxyethylamine moiety is particularly noteworthy as a bioisostere in protease inhibitor design, relevant to ongoing research in antiviral drug development. Patent literature reveals its utility in creating orally bioavailable small molecules, addressing a key challenge in drug formulation.

Quality control of CAS 1213355-92-0 requires stringent monitoring of enantiomeric excess, typically exceeding 99% for pharmaceutical-grade material. Suppliers often provide certificates of analysis detailing residual solvents, heavy metals, and other process-related impurities. The compound's benzoate ester group offers convenient handles for further transformations while maintaining the delicate stereocenter – a balance that synthetic chemists frequently optimize in route-scaling studies.

Emerging applications include its use in metal-catalyzed asymmetric reactions, where the amino alcohol functionality can serve as a ligand or directing group. This aligns with current interests in atom-economical catalysis and C-H activation methodologies. The compound's benzoate protection strategy also finds utility in peptide mimetics design, particularly for constrained analogs in oncological targets.

Regulatory considerations for Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate focus on proper handling of amino compounds under GMP guidelines, though it doesn't fall under controlled substance regulations. Documentation of chiral purity remains essential for regulatory submissions when incorporated into active pharmaceutical ingredients (APIs). The compound's benzoic acid metabolite profile is well-characterized, facilitating ADME studies in drug development pipelines.

Recent scientific literature highlights innovative uses of this chiral building block in continuous flow chemistry setups, addressing industry demands for process intensification. Its moderate molecular weight (209.24 g/mol) and balanced polarity make it suitable for high-throughput screening libraries when incorporated into scaffold designs. The ortho-substituted benzoate structure introduces interesting conformational effects that influence target binding, a subject of ongoing molecular modeling investigations.

For researchers sourcing CAS 1213355-92-0, key considerations include supplier reliability in maintaining chiral integrity during storage and shipping. Many inquire about custom synthesis options for isotopically labeled versions (13C or 15N) for metabolic studies. The compound's benzoate methyl ester group allows straightforward conversion to carboxylic acid derivatives, expanding its utility in prodrug design strategies gaining traction in targeted drug delivery research.

In summary, Methyl 2-(1R)-1-amino-2-hydroxyethylbenzoate represents a valuable chiral synthon with diverse applications across modern pharmaceutical research. Its combination of amino alcohol functionality and aromatic ester features continues to inspire innovative synthetic approaches in drug discovery, particularly in areas demanding stereochemical control and molecular diversity. As asymmetric synthesis technologies advance, this compound's role in creating enantiopure therapeutics is likely to expand further.

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